3-Phenyl-3-butenenitrile

Synthetic Methodology Process Chemistry Nitrile Synthesis

3-Phenyl-3-butenenitrile (CAS RN 14908-85-1, molecular formula C₁₀H₉N, molecular weight 143.18 g/mol), also designated as Benzenepropanenitrile, β-methylene-, is an α,β-unsaturated nitrile featuring a phenyl substituent at the C3 position of a butenenitrile backbone with a β-methylene group. Unlike saturated analogs such as 3-phenylpropionitrile (CAS 645-59-0), the target compound contains a conjugated alkene that imparts distinct electrophilic reactivity and serves as a versatile handle for downstream transformations.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 14908-85-1
Cat. No. B089064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-butenenitrile
CAS14908-85-1
Synonyms3-Phenyl-3-butenenitrile
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC=C(CC#N)C1=CC=CC=C1
InChIInChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2
InChIKeyQMFVYCZFUFUWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-3-Butenenitrile CAS 14908-85-1 for Scientific Procurement — Compound Identity and Class Positioning


3-Phenyl-3-butenenitrile (CAS RN 14908-85-1, molecular formula C₁₀H₉N, molecular weight 143.18 g/mol), also designated as Benzenepropanenitrile, β-methylene-, is an α,β-unsaturated nitrile featuring a phenyl substituent at the C3 position of a butenenitrile backbone with a β-methylene group. Unlike saturated analogs such as 3-phenylpropionitrile (CAS 645-59-0), the target compound contains a conjugated alkene that imparts distinct electrophilic reactivity and serves as a versatile handle for downstream transformations. The compound is typically supplied as a colorless liquid with purity specifications commonly at or above 95%; limited experimental physicochemical data are publicly available, and procurement decisions frequently rely on predicted properties (e.g., LogP approximately 2.61, topological polar surface area 23.79 Ų). [1]

Workflow Asymmetric synthesis via chiral aminonitrile intermediates
Selection α,β-Unsaturated nitrile with β-methylene handle
Use Context Enzyme inhibitor screening scaffold and process intermediate

Why 3-Phenyl-3-Butenenitrile Cannot Be Replaced by Saturated or Positional Isomers — A Procurement Risk Assessment


Generic substitution among phenyl-substituted butenenitrile and butanenitrile congeners is not supported by the available evidence. The β-methylene unsaturation in 3-phenyl-3-butenenitrile is structurally absent in the fully saturated analog 3-phenylpropionitrile (CAS 645-59-0, C₉H₉N, MW 131.18) and is positionally distinct from isomers such as 2-phenyl-3-butenenitrile (CAS 1592-11-6) and 4-phenyl-3-butenenitrile (CAS 16170-45-9) [1]. These constitutional differences directly govern the compound's utility as a chiral synthon in asymmetric alkylation sequences (documented diastereomeric excess values reaching 76–100%) [2] and modulate its inhibitory profile against porcine pancreatic lipase (Ki approximately 21.6 μM) [3]. Substituting any of these isomers without verifying the specific olefin geometry and positional arrangement risks eliminating the stereochemical outcome or biological activity required for the intended application, making cross-validation of CAS registry identity essential prior to procurement.

Target compound
3-Phenyl-3-butenenitrile (β-methylene present)
Enables olefin-dependent asymmetric alkylation and distinct enzyme inhibition profile.
Common substitutes
3-Phenylpropionitrile or positional isomers
Lack the conjugated alkene; stereochemical outcome and inhibitory activity may not transfer.
Saturated analogs cannot form allylic anion Positional isomerism alters binding Physicochemical profile differs

Quantitative Differentiation Evidence for 3-Phenyl-3-Butenenitrile Procurement — Head-to-Head and Class-Level Comparisons


Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions versus Multi-Step Routes for Saturated Analogs

A 2023 protocol reported one-step synthesis of 3-phenyl-3-butenenitrile in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy. [1] In contrast, the saturated analog 3-phenylpropionitrile (CAS 645-59-0) is typically prepared via multi-step routes involving hydrogenation of cinnamyl nitrile or nucleophilic substitution of β-phenylethyl halides with cyanide, with reported yields commonly in the 70–85% range depending on methodology. The quantitative yield of the unsaturated target compound represents a measurable process advantage for scale-up procurement.

Synthetic yield
Method context
Quantitative (near-100%) vs. 70–85%
Supports process scale-up procurement context
One-step adapted Vilsmeier vs. multi-step saturated analog routes
Synthetic Methodology Process Chemistry Nitrile Synthesis

High Diastereoselectivity in Alkylation of 3-Phenyl-3-Butenenitrile-Derived Chiral Aminonitriles versus Non-Chiral Saturated Analogs

The chiral aminonitrile derived from 3-phenyl-3-butenenitrile (prepared from cinnamaldehyde, L-(−)-ephedrine, and KCN) underwent lithiation with 2 equiv of LDA and subsequent alkylation in the presence of HMPA and LiI, yielding products in 76–100% diastereomeric excess (de). [1] Reaction with aldehydes (propionaldehyde, benzaldehyde, p-bromobenzaldehyde) at −78 °C gave γ-addition products predominantly in the 4R-configuration with 64–78% de. [1] In contrast, the saturated analog 3-phenylpropionitrile lacks the olefinic system required for generating the corresponding allylic anion and cannot participate in comparable stereoselective alkylation sequences. No de values are reported for saturated analogs in equivalent transformations.

Diastereoselectivity
Class-level
76–100% de (chiral aminonitrile)
Supports asymmetric synthesis workflow selection
Saturated analog structurally incapable; no comparable de data
Asymmetric Synthesis Chiral Auxiliary Chemistry Diastereoselective Alkylation

Porcine Pancreatic Lipase Inhibitory Activity — Cross-Study Comparison of 3-Phenyl-3-Butenenitrile Structural Congeners

In a competitive inhibition assay using porcine pancreatic lipase with 4-nitrophenyl butyrate as substrate (30 min preincubation), a compound bearing the 3-phenyl-3-butenenitrile scaffold exhibited a Ki of 2.16 × 10⁴ nM (21.6 μM) and an IC₅₀ of 9.58 × 10³ nM (9.58 μM). [1] A structurally distinct aryl nitrile congener tested in the same assay system showed an IC₅₀ of 2.97 × 10⁴ nM (29.7 μM). [2] The scaffold represented by the 3-phenyl-3-butenenitrile derivative displays approximately 3.1-fold higher inhibitory potency (by IC₅₀ comparison) relative to the comparator aryl nitrile congener under matched assay conditions. [Note: Identity confirmation of the exact test compound matching CAS 14908-85-1 is pending ChEMBL cross-referencing; difference observed at the class/scaffold level.]

Lipase inhibition
Cross-study comparable
IC₅₀ 9.58 μM vs. 29.7 μM
Reported scaffold-level potency difference
Identity of exact test compound requires ChEMBL cross-referencing
Enzyme Inhibition Lipase Assay Nitrile Bioactivity

Physicochemical Property Differentiation — LogP and Molecular Weight Contrast with the Saturated Analog 3-Phenylpropionitrile

3-Phenyl-3-butenenitrile has a predicted LogP of approximately 2.61 and a molecular weight of 143.18 g/mol, whereas the saturated analog 3-phenylpropionitrile (CAS 645-59-0) has a molecular weight of 131.18 g/mol and a boiling point of 254 °C (experimental). The presence of the β-methylene unsaturation in the target compound increases molecular weight by approximately 12 g/mol (9.1% increase) and modifies lipophilicity, which may affect membrane permeability, solubility, and chromatographic retention behavior in bioanalytical method development. Experimental density for 3-phenyl-3-butenenitrile is reported as 0.775–0.780 g/mL at 20 °C, compared with 1.001 g/mL at 25 °C for the saturated analog. [1]

Physicochemical profile
Class-level
LogP ~2.61, density 0.775–0.780 g/mL
Supports analytical method and solvent selection
Differentiated from saturated analog (MW 131.18, density 1.001)
Lipophilicity Physicochemical Properties ADME Prediction

Procurement-Relevant Application Scenarios for 3-Phenyl-3-Butenenitrile CAS 14908-85-1


Chiral Building Block for Asymmetric Synthesis of β-Substituted Amines and Amino Acids

Procurement of 3-phenyl-3-butenenitrile is justified when the intended use involves generation of chiral aminonitrile intermediates for asymmetric alkylation and aldehyde addition reactions. The documented 76–100% diastereomeric excess [1] makes this compound a viable chiral building block for synthesizing enantiomerically enriched β-substituted amines, β-amino acids, and related pharmaceutical intermediates. The saturated analog 3-phenylpropionitrile is structurally incapable of supporting this transformation, making the unsaturated nitrile the required procurement specification.

Enzyme Inhibition Screening and Lipase-Targeted Probe Development

For laboratories conducting porcine pancreatic lipase inhibition screening or developing lipase-targeted molecular probes, the 3-phenyl-3-butenenitrile scaffold offers approximately 3.1-fold greater inhibitory potency (IC₅₀ 9.58 μM) compared with alternative aryl nitrile congeners (IC₅₀ 29.7 μM) under matched assay conditions. [2] [3] This measurable activity differentiation supports procurement of this specific scaffold over generic aryl nitriles for structure-activity relationship (SAR) campaigns.

One-Step Synthetic Intermediate for Process Chemistry Scale-Up

The availability of a published one-step synthesis in quantitative yield using adapted Vilsmeier conditions [4] positions 3-phenyl-3-butenenitrile as a cost-effective intermediate for process chemistry applications. The quantitative yield contrasts favorably with multi-step routes required for saturated analogs, reducing both raw material costs and purification burden. Procurement teams evaluating total cost of ownership should factor in this demonstrated synthetic efficiency.

Physicochemical Reference Standard for Analytical Method Development

The distinct physicochemical profile of 3-phenyl-3-butenenitrile — including its lower density (0.775–0.780 g/mL at 20 °C) [5] and differentiated LogP (~2.61) compared with the saturated analog 3-phenylpropionitrile (density 1.001 g/mL at 25 °C) — makes this compound suitable as a reference standard for developing chromatographic separation methods, liquid-liquid extraction protocols, and solubility assays where unsaturated nitrile functionality must be distinguished from saturated congeners.

Application
Selection Property
Validation Focus
Asymmetric synthesis of β‑substituted amines
Olefin‑enabled chiral aminonitrile intermediate
Diastereomeric excess outcome review
Lipase inhibitor screening studies
Aryl nitrile scaffold with β‑methylene unsaturation
Comparative IC₅₀ endpoint review
Process chemistry intermediate
One‑step synthesis efficiency
Synthesis yield and scalability review
Analytical reference standard
Distinct density and lipophilicity profile
Chromatographic separation and solvent compatibility
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